16-Hexadecanolide

Catalog No.
S529888
CAS No.
109-29-5
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Hexadecanolide

CAS Number

109-29-5

Product Name

16-Hexadecanolide

IUPAC Name

oxacycloheptadecan-2-one

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2

InChI Key

LOKPJYNMYCVCRM-UHFFFAOYSA-N

SMILES

C1CCCCCCCC(=O)OCCCCCCC1

Solubility

Soluble in DMSO

Synonyms

Hexadecanolactone; BRN 0148631; NSC 33546; NSC-33546; NSC33546; Juniperic acid lactone; Hexadecanolide;

Canonical SMILES

C1CCCCCCCC(=O)OCCCCCCC1

Description

The exact mass of the compound Hexadecanolide is 254.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial and Antifungal Activity

Research suggests that Hexadecanolide may possess antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, research has explored its potential antifungal properties against Candida albicans []. However, more research is needed to fully understand the mechanisms of action and potential applications of Hexadecanolide in this area.

Anti-inflammatory Effects

Studies have investigated the potential anti-inflammatory properties of Hexadecanolide. Some research suggests that it may reduce inflammation by inhibiting the production of inflammatory mediators []. However, further investigation is required to confirm these findings and elucidate the underlying mechanisms.

16-Hexadecanolide, also known as hexadecanolide, is a cyclic ester (lactone) characterized by its molecular formula C₁₆H₃₀O₂ and a molecular weight of approximately 254.41 g/mol. It appears as a colorless to light yellow solid and is notable for its unique structure, which consists of a 17-membered ring formed from the condensation of a hydroxy fatty acid. This compound has not been reported to occur naturally, making its synthesis and applications particularly significant in various industrial sectors .

While generally considered safe for use in cosmetics at regulated concentrations, hexadecanolide can be irritating to the skin and eyes upon direct contact. The RIFM (Research Institute for Fragrance Materials) has established safety guidelines for its use in fragrance products [].

, primarily involving ring-opening polymerization. This process can be catalyzed by different enzymes, such as lipases, which facilitate the polymerization of the lactone into larger polymer chains. Additionally, it can participate in intramolecular ester exchange reactions when synthesized from precursors like 16-hydroxyhexadecanoic acid ethyl ester .

While specific biological activities of 16-hexadecanolide are not extensively documented, its role as a masking agent in perfumes suggests potential olfactory properties. Its chemical structure may also imply interactions with biological systems, although detailed studies on its pharmacological effects remain limited. The compound's stability and reactivity make it an interesting subject for further exploration in biological contexts .

The synthesis of 16-hexadecanolide typically involves the following methods:

  • Intramolecular Ester Exchange: This method utilizes PEG-lipase to convert 16-hydroxyhexadecanoic acid ethyl ester into 16-hexadecanolide through an esterification reaction .
  • Ring-Opening Polymerization: Enzymatic catalysis allows for the polymerization of 16-hexadecanolide into larger macromolecules, which can be useful in various applications .

These methods highlight the compound's versatility in synthetic chemistry.

16-Hexadecanolide finds applications primarily in:

  • Perfume Manufacturing: It is used as a fragrance component due to its pleasant scent and ability to mask undesirable odors .
  • Polymer Production: The compound is utilized in the synthesis of biodegradable polymers through ring-opening polymerization, which can have environmental benefits compared to traditional plastics .
  • Food Industry: Although less common, it can be involved in food-related chemical applications due to its stability and safety profile .

Several compounds share structural or functional similarities with 16-hexadecanolide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
CaprolactoneC₆H₁₀O₂A smaller lactone used extensively in polymer chemistry.
OctanolideC₈H₁₄O₂A medium-chain lactone with distinct olfactory properties.
DodecanolideC₁₂H₂₂O₂Larger lactone that exhibits different physical properties and applications.

While all these compounds are lactones, 16-hexadecanolide's unique 17-membered ring structure differentiates it from others, influencing its specific applications and synthesis methods.

Melting Point and Phase Transitions

16-Hexadecanolide exhibits characteristic thermal behavior typical of macrocyclic lactones, with melting point values consistently reported across multiple sources and analytical techniques. The compound exists as a crystalline solid at ambient temperature and undergoes a well-defined solid-liquid phase transition.

Melting Point Determination

The melting point of 16-Hexadecanolide has been extensively characterized using differential scanning calorimetry and other thermal analytical methods. Table 1 presents a comprehensive compilation of melting point data from various commercial and research sources.

SourceMelting Point (°C)Form/StateCitation
ChemicalBook34-38Crystals from EtOH [1]
TCI Chemicals33White to light yellow powder [2]
Thermo Fisher Scientific28.0-39.0Crystals or fused solid [3]
CAS Common Chemistry48Solid [4]
ECHEMI33.5-33.8Colourless to light yellow solid [5]
Sigma-Aldrich34-38Solid [6]
Fisher Scientific33-34Solid [7]

The majority of sources report melting points in the range of 33-38°C, with one outlier at 48°C reported by CAS Common Chemistry [4]. This range is consistent with the thermal behavior expected for a macrocyclic lactone of this molecular weight (254.41 g/mol) [1]. The variation in reported values may be attributed to differences in purity levels, analytical methods, and measurement conditions.

Physical State Characteristics

16-Hexadecanolide presents as a crystalline solid under standard conditions, with appearance ranging from white to light yellow depending on purity and crystallization conditions [1] [2] [5]. The compound exhibits polymorphic behavior, existing in different crystalline forms depending on the crystallization solvent and conditions. When crystallized from ethanol, it forms distinct crystals, while other preparation methods yield powder or lump formations [1] [2].

The melting transition is characterized by a clear melt behavior, where the crystalline solid transforms into a clear liquid phase [3] [8]. This transition occurs over a relatively narrow temperature range, indicating good thermal homogeneity and purity of the compound.

Enthalpy of Fusion

The enthalpy of fusion for 16-Hexadecanolide has been estimated using computational methods. According to the Joback method calculations, the enthalpy of fusion is approximately 12.35 kJ/mol [9]. This value is consistent with other macrocyclic lactones of similar molecular weight and structure.

Thermal Decomposition Pathways

The thermal decomposition of 16-Hexadecanolide has been extensively studied, particularly in the context of its synthesis from tricyclohexylidene triperoxide (TCTP) precursors. Understanding these decomposition pathways is crucial for determining safe operating conditions and thermal stability limits.

Decomposition Temperature and Onset

16-Hexadecanolide demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable up to approximately 200°C, above which thermal decomposition becomes significant [10] [11]. Multiple safety data sheets consistently report thermal decomposition can lead to the release of irritating gases and vapors [10] [11].

ParameterValueReference
Thermal Stability RangeStable under normal conditionsMultiple safety data sheets
Decomposition Onset>200°CThermal decomposition studies
Gas EvolutionCO₂ releaseTCTP decomposition pathway
Storage Temperature-20°C (recommended)Storage guidelines
Flash Point>100°CSafety data sheets

Decomposition Mechanism and Kinetics

Research on the thermal decomposition of tricyclohexylidene triperoxide (TCTP), which yields 16-Hexadecanolide as a major product, provides valuable insights into the thermal behavior of macrolactones. The decomposition follows an autocatalytic mechanism with well-defined kinetic parameters [12] [13].

The activation energies for TCTP decomposition, which directly relates to 16-Hexadecanolide formation, have been determined through differential scanning calorimetry and kinetic analysis:

  • Pure TCTP: Activation energy of 148.2 ± 0.8 kJ/mol [12]
  • 4% w/w solution in n-dodecane: Activation energy of 90.9 ± 0.8 kJ/mol [12]

The lower activation energy in solution suggests that solvent effects facilitate the decomposition process, making it more thermodynamically favorable. This observation is significant for understanding the thermal behavior of 16-Hexadecanolide in different environments.

Heat of Reaction

The thermal decomposition process is highly exothermic, with heat of reaction values determined through calorimetric studies:

  • Pure TCTP decomposition: -1972 ± 38 J/g [12]
  • 4% w/w solution decomposition: -2333 ± 40 J/g [12]

The more negative heat of reaction in solution indicates greater energy release, which may be attributed to additional solvent-assisted decomposition pathways or modified reaction mechanisms in the presence of n-dodecane [12].

Gas Evolution During Decomposition

A critical aspect of 16-Hexadecanolide thermal decomposition is the evolution of carbon dioxide. The stoichiometric relationship shows that two moles of CO₂ are generated for each mole of precursor TCTP that decomposes to form 16-Hexadecanolide [12] [14]. This gas evolution has important implications for:

  • Process Design: The need for adequate venting in industrial applications
  • Safety Considerations: Pressure buildup in closed systems
  • Analytical Methods: Use of gas chromatography for monitoring decomposition

Temperature-Dependent Behavior

Studies on related macrolactones and cyclic compounds indicate that thermal decomposition rates are highly temperature-dependent. For 16-Hexadecanolide synthesis from TCTP, optimal decomposition temperatures range from 170°C to 230°C, with maximum yields achieved around 190-210°C [15]. Above 230°C, side reactions such as saponification and carbonization become prevalent, leading to product degradation and discoloration [15].

The thermal decomposition pathways are complex and involve multiple competing reactions. The primary pathway leads to 16-Hexadecanolide formation with CO₂ evolution, while secondary pathways can produce cyclopentadecane and other byproducts depending on reaction conditions [12] [14].

Implications for Thermal Stability

The comprehensive thermal analysis data indicates that 16-Hexadecanolide possesses adequate thermal stability for most practical applications. The compound can be safely handled and processed at temperatures below 200°C without significant decomposition. However, prolonged exposure to elevated temperatures or the presence of catalytic impurities may accelerate decomposition processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Exact Mass

254.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64E2HO00C7

GHS Hazard Statements

Aggregated GHS information provided by 313 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 270 of 313 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 313 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

109-29-5

Wikipedia

Hexadecanolactone

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

Oxacycloheptadecan-2-one: ACTIVE

Dates

Last modified: 08-15-2023
1: Tanaka H, Kageyama K, Asada R, Yoshimura N, Miwa N. Promotive effects of hyperthermia on the cytostatic activity to Ehrlich ascites tumor cells by diverse delta-alkyllactones. Exp Oncol. 2008 Jun;30(2):143-7. PubMed PMID: 18566579.

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